![molecular formula C12H11F6NO B1453729 2-[3,5-Bis(trifluormethyl)phenyl]morpholin CAS No. 742645-07-4](/img/structure/B1453729.png)
2-[3,5-Bis(trifluormethyl)phenyl]morpholin
Übersicht
Beschreibung
2-[3,5-Bis(trifluoromethyl)phenyl]morpholine , also known by its IUPAC name (2R,3S)-2-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride , is an important pharmaceutical intermediate compound. Its reaction unit is utilized in the synthesis of aprepitant intermediates. Aprepitant is a neurokinin-1 antagonist analogue .
Molecular Structure Analysis
The molecular formula of 2-[3,5-Bis(trifluoromethyl)phenyl]morpholine is C20H18F7NO2 . It has a molecular weight of approximately 473.82 g/mol . The compound’s structure consists of a morpholine ring with two trifluoromethylphenyl groups attached to it. The stereochemistry is (2R,3S), and it exists as a hydrochloride salt .
Synthesis Analysis
The synthesis of this compound involves the Grignard reaction between arsenic trichloride and 3,5-bis(trifluoromethyl)phenylmagnesium bromide . Further details on the synthetic pathway and conditions would require a more in-depth literature review.
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Wirkmechanismus
The mechanism of action of 2-[3,5-Bis(trifluoromethyl)phenyl]morpholine is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells and viruses. This compound may also induce apoptosis, a process of programmed cell death, in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
Studies have shown that 2-[3,5-Bis(trifluoromethyl)phenyl]morpholine has several biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells and viruses, induce apoptosis in cancer cells, and modulate the immune response. Additionally, 2-[3,5-Bis(trifluoromethyl)phenyl]morpholine has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[3,5-Bis(trifluoromethyl)phenyl]morpholine for lab experiments is its high potency and selectivity towards cancer cells and viruses. This compound has also been shown to have low toxicity and good pharmacokinetic properties, making it a safe and effective candidate for drug development. However, one of the limitations of this compound is its complex synthesis method, which may limit its use in large-scale production.
Zukünftige Richtungen
There are several future directions for the study of 2-[3,5-Bis(trifluoromethyl)phenyl]morpholine. One of the most promising areas of research is the development of new drugs based on this compound. Studies have shown that 2-[3,5-Bis(trifluoromethyl)phenyl]morpholine has potent antitumor and antiviral activities, making it a promising candidate for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 2-[3,5-Bis(trifluoromethyl)phenyl]morpholine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been extensively studied for its potential applications in drug development, and studies have shown that it has potent antitumor and antiviral activities. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
Wissenschaftliche Forschungsanwendungen
Pharmakologie
2-[3,5-Bis(trifluormethyl)phenyl]morpholin: ist für seine Rolle in der Pharmakologie bekannt, insbesondere aufgrund des Vorhandenseins der Trifluormethylgruppe. Diese Gruppe ist bekannt dafür, die pharmakokinetischen Eigenschaften von Arzneimitteln zu verbessern, wie z. B. eine erhöhte metabolische Stabilität und Lipophilie . Es wird bei der Synthese verschiedener Arzneimittelmoleküle verwendet, darunter solche, die das zentrale Nervensystem angreifen, und möglicherweise als Zwischenprodukt bei der Entwicklung neuer Therapeutika .
Pflanzenschutzmittel
Im Bereich der Pflanzenschutzmittel werden Verbindungen mit dem Trifluormethyl-Rest, wie z. B. This compound, für ihren potenziellen Einsatz bei der Entwicklung neuer Pestizide und Herbizide geschätzt. Die Trifluormethylgruppe kann wichtige Eigenschaften wie Stabilität und Bioaktivität verleihen, die für effektive Pflanzenschutzmittel unerlässlich sind .
Materialwissenschaften
Die einzigartigen Eigenschaften von This compound, wie z. B. thermische Stabilität und Beständigkeit gegen Abbau, machen es zu einem Kandidaten für die Herstellung von fortschrittlichen Materialien. Die Forschung hat ihren Einsatz bei der Synthese von Polymeren mit verbesserten Eigenschaften für industrielle Anwendungen untersucht.
Katalyse
Diese Verbindung ist auch in der Katalyse von Bedeutung, wo sie als Motiv in Wasserstoffbrücken-Katalysatoren verwendet wird. Diese Katalysatoren sind entscheidend für die Förderung einer Vielzahl von organischen Transformationen, die zur Synthese komplexer Moleküle mit hoher Präzision und Effizienz führen .
Organische Synthese
This compound: dient als Baustein in der organischen Synthese. Es ist am Aufbau komplexer molekularer Architekturen beteiligt und trägt zur Synthese verschiedener organischer Verbindungen für Forschungs- und Entwicklungszwecke bei.
Medizinische Chemie
In der medizinischen Chemie werden die strukturellen Merkmale der Verbindung zur Entwicklung neuer Medikamente genutzt. Ihre Einarbeitung in Moleküle kann zu einer verbesserten Arzneimittelwirksamkeit und -selektivität führen, insbesondere bei der Entwicklung lang wirkender Arzneimittel .
Analytische Chemie
Analytische Chemiker verwenden This compound für die chemische Derivatisierung, wodurch die Detektion und Quantifizierung von Analyten in komplexen Proben verbessert wird. Es wird verwendet, um chemische Gruppen auf Oberflächen oder in Lösung zu modifizieren, um die Analyse zu erleichtern .
Umweltwissenschaften
Schließlich liegt die Anwendung dieser Verbindung in den Umweltwissenschaften in der Untersuchung ihrer Auswirkungen auf Ökosysteme und ihrem Verhalten in verschiedenen Umweltkontexten. Ihre Stabilität und potenzielle Bioaktivität erfordern eine Untersuchung, um eine sichere Verwendung und Entsorgung zu gewährleisten .
Eigenschaften
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F6NO/c13-11(14,15)8-3-7(10-6-19-1-2-20-10)4-9(5-8)12(16,17)18/h3-5,10,19H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADZLVYDMFXNIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




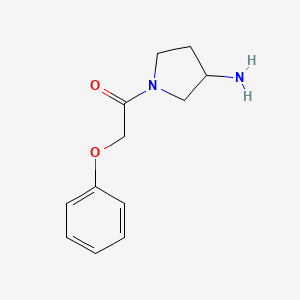
![2-chloro-N-[2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1453649.png)
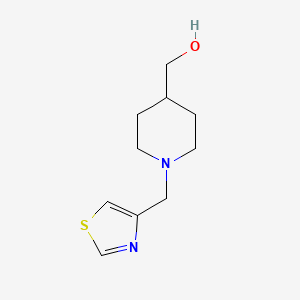

![1-[2-(4-nitrophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B1453653.png)
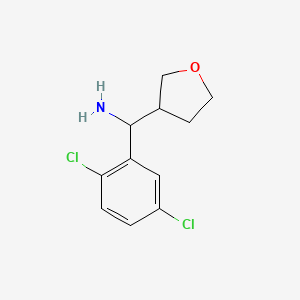
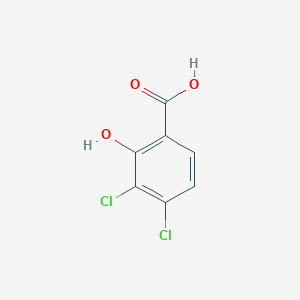
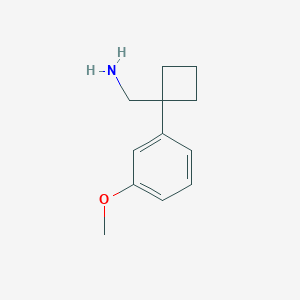
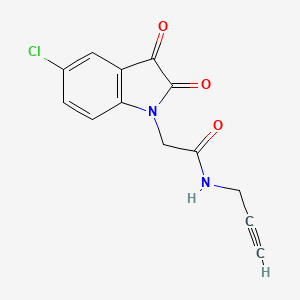

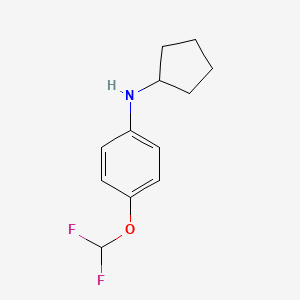

![3-{[(4-Methoxyphenyl)methoxy]methyl}aniline](/img/structure/B1453669.png)